3-Fluor-4-morpholinoanilin-Hydrochlorid

Übersicht

Beschreibung

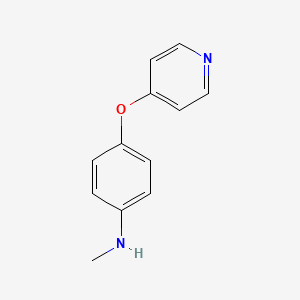

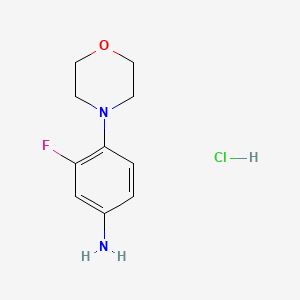

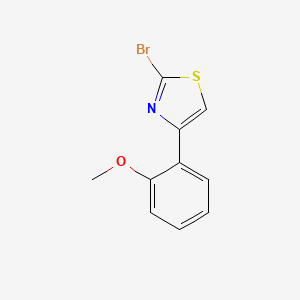

3-Fluoro-4-morpholinoaniline is a fluorinated aniline linked to a morpholine . It is used as a synthesis intermediate for Schiff bases, carbon nanodots, and carbamates in applications of APIs, OLEDs, and antimicrobials .

Synthesis Analysis

The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl .Molecular Structure Analysis

The molecular formula of 3-Fluoro-4-morpholinoaniline is C10H13FN2O . It has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups .Chemical Reactions Analysis

By having the accessible primary amine, 3-fluoro-4-morpholinoaniline reacts with aldehyde to form Schiff bases .Physical And Chemical Properties Analysis

3-Fluoro-4-morpholinoaniline is a solid at 20 degrees Celsius . Its molecular weight is 196.23 g/mol .Wissenschaftliche Forschungsanwendungen

Antibakterielle Eigenschaften

Eine Reihe neuartiger N-(1-(3-Fluor-4-morpholinophenyl)-1H-tetrazol-5-yl)amide wurde synthetisiert und auf ihre in-vitro-antibakteriellen Eigenschaften gegen medizinisch relevante Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa und Bacillus cereus untersucht . Die Verbindungen zeigten eine signifikante antibakterielle Aktivität .

DNA-Gyrase-Enzymhemmer

Die synthetisierten Moleküle wurden mit Hilfe von In-silico-Studien erfolgreich als Inhibitoren des DNA-Gyrase-Enzyms untersucht . Die molekularen Docking-Simulationsstudien wurden durchgeführt, um die Liganden zu identifizieren, die für die antibakterielle Aktivität verantwortlich sind .

Synthese von Sulfonamiden und Carbamaten

Die Vorläuferverbindung 3-Fluor-4-morpholinoanilin ist ein wichtiges Zwischenprodukt der Antibiotika-Medikamentenlinie Linezolid . Eine Reihe neuer Sulfonamide und Carbamate wurde durch Reaktion von substituierten Arylsulfonylchloriden und substituierten Aryl-/acyclischen Chloroformaten mit der Vorläuferverbindung in guten Ausbeuten synthetisiert .

Antibakterielle Aktivität

Die meisten der synthetisierten Sulfonamide und Carbamate zeigten eine gute bis potente antimikrobielle Aktivität . Die Sulfonamidderivate verhielten sich im Vergleich zu den Carbamaterivaten als potente Antimykotika .

Molekulares Docking-Studie

Molekulare Docking-Studien wurden durchgeführt, um die Affinität und Orientierung der synthetisierten Verbindungen am aktiven Enzymzentrum vorherzusagen . Die Testverbindungen zeigten gute Bindungsaffinitäten und bildeten Wasserstoffbrückenbindungen mit einer Umgebung von Aminosäuren am aktiven Zentrum .

Verbesserung der Photolumineszenz-Quantenausbeute

Mit 4-Morpholinoanilin dekorierte Phenylendiamin-Kohlenstoff-Nanopunkte zeigen eine verbesserte Photolumineszenz-Quantenausbeute von 28,3 % auf 41,8 % . Das fluorierte 4-Morpholinoanilin (3-Fluor-4-morpholinoanilin) kann verwendet werden, um die Emissionswellenlänge der Kohlenstoff-Nanopunkte einzustellen .

Synthese von Schiff'scher Base

Eine neuartige Schiff'sche Base, (E)-1-(((3-Fluor-4-morpholinophenyl)imino)methyl)naphthalen-2-ol, wurde synthetisiert . Die Struktur des Produkts wurde durch spektroskopische Daten wie UV-Vis, IR, Mass, 1H-NMR und 13C-NMR spektroskopischen Techniken sowie durch Einkristall-Röntgendiffraktionsstudien aufgeklärt .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Fluoro-4-morpholinoaniline hydrochloride is an important intermediate of the antibiotic drug linezolid . It is known to interact with bacterial topoisomerase II gyrase A, a key enzyme involved in DNA replication . This interaction inhibits the function of the enzyme, thereby disrupting bacterial growth .

Mode of Action

The compound has a fluorinated aniline linked to a morpholine, a heterocycle featuring both amine and ether groups . By having the accessible primary amine, 3-fluoro-4-morpholinoaniline hydrochloride reacts with aldehyde to form Schiff bases . These Schiff bases are known to inhibit biofilm formation, showing better inhibition than linezolid .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria by interacting with topoisomerase II gyrase A . This interaction disrupts the supercoiling and relaxation of DNA, which are crucial steps in DNA replication . As a result, bacterial growth is inhibited .

Pharmacokinetics

It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The primary result of the action of 3-Fluoro-4-morpholinoaniline hydrochloride is the inhibition of bacterial growth . By interacting with topoisomerase II gyrase A and disrupting DNA replication, the compound prevents bacteria from multiplying . This makes it a valuable compound in the development of antimicrobial agents .

Biochemische Analyse

Biochemical Properties

3-Fluoro-4-morpholinoaniline hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It interacts with enzymes such as topoisomerase II and proteins involved in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can inhibit the activity of these enzymes and proteins, thereby preventing cancer cell growth .

Cellular Effects

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride on various types of cells and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can downregulate the expression of genes involved in cell survival and upregulate genes associated with apoptosis .

Molecular Mechanism

At the molecular level, 3-Fluoro-4-morpholinoaniline hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes such as topoisomerase II, inhibiting their activity. This binding interaction often involves the formation of hydrogen bonds and other non-covalent interactions. Additionally, it can inhibit the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-4-morpholinoaniline hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term studies have shown that its inhibitory effects on cancer cells can persist over time, although the degree of inhibition may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of 3-Fluoro-4-morpholinoaniline hydrochloride vary with different dosages in animal models. At low doses, it can effectively inhibit cancer cell proliferation without causing significant toxicity. At higher doses, it may cause adverse effects such as toxicity to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of cancer cell growth .

Metabolic Pathways

3-Fluoro-4-morpholinoaniline hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound can be metabolized into several intermediate products, which may also have biological activity .

Transport and Distribution

Within cells and tissues, 3-Fluoro-4-morpholinoaniline hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound tends to accumulate in specific tissues, particularly those with high metabolic activity, such as cancerous tissues .

Subcellular Localization

The subcellular localization of 3-Fluoro-4-morpholinoaniline hydrochloride is critical for its activity and function. It is often found in the cytoplasm and nucleus of cells, where it can interact with its target enzymes and proteins. Post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its efficacy .

Eigenschaften

IUPAC Name |

3-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRPSSVBSBPDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677610 | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94442-23-6, 2689-38-5 | |

| Record name | Benzenamine, 3-fluoro-4-(4-morpholinyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94442-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile](/img/structure/B1502699.png)

![1-{3-[(Pyridin-4-yl)oxy]phenyl}methanamine](/img/structure/B1502706.png)

![1-{3-[(Pyridin-3-yl)oxy]phenyl}methanamine](/img/structure/B1502709.png)